N-(2-fluorophenyl)-N'-(3-methoxyphenyl)malonamide
Overview
Description
N-(2-fluorophenyl)-N'-(3-methoxyphenyl)malonamide is a useful research compound. Its molecular formula is C16H15FN2O3 and its molecular weight is 302.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.10667051 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Drug Discovery
The synthesis of compounds with specific fluorophenyl and methoxyphenyl groups plays a critical role in the development of new drugs. For example, N-fluoro derivatives, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, improve the enantioselectivity of products, indicating the importance of fluorine in medicinal chemistry and drug design for achieving desired biological activity and selectivity (Yasui et al., 2011).
Anticancer Activity
Certain derivatives, such as N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide derivatives and N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide derivatives, have been designed and synthesized, showing potent inhibitory activities against specific cancer targets. These compounds exhibit significant anticancer activity against various cancer cell lines, demonstrating the potential therapeutic applications of fluorophenyl and methoxyphenyl compounds in cancer treatment (Jiang et al., 2016).
Molecular Imaging
The development of radiotracers for positron emission tomography (PET) imaging involves the use of fluorophenyl derivatives. These compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, are utilized for studying specific receptors in the brain, indicating the relevance of such chemical structures in the field of neuroimaging and the study of neurological disorders (Katoch-Rouse & Horti, 2003).
Chemical Extraction and Environmental Studies
The use of non-fluorinated malonamide-based ionic liquids for the extraction of europium(III) and other trivalent rare-earth ions from nitric acid medium showcases the application of malonamide derivatives in separation science and environmental research. This demonstrates the potential for similar compounds to be used in the extraction and purification of valuable elements (Rout & Binnemans, 2014).
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-(3-methoxyphenyl)propanediamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-12-6-4-5-11(9-12)18-15(20)10-16(21)19-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLOOYVADHLQOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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